molecular formula C22H22BrP B3425181 (E)-2-Butenyltriphenyl-phosphoniumBromide CAS No. 39741-81-6

(E)-2-Butenyltriphenyl-phosphoniumBromide

Cat. No.: B3425181
CAS No.: 39741-81-6
M. Wt: 397.3 g/mol
InChI Key: GJDNAYRZYAGDKR-SQQVDAMQSA-M
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Description

(E)-2-Butenyltriphenyl-phosphoniumBromide is an organophosphorus compound that features a phosphonium cation. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity. It is often used as a reagent in organic synthesis and has applications in both academic research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Butenyltriphenyl-phosphoniumBromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. One common method is the reaction of triphenylphosphine with (E)-2-butenyl bromide under mild conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the product is isolated by precipitation or crystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Butenyltriphenyl-phosphoniumBromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphonium salts with different anions.

Scientific Research Applications

(E)-2-Butenyltriphenyl-phosphoniumBromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other phosphonium salts and ylides.

    Biology: The compound can be used in studies involving phosphonium-based probes and sensors.

    Medicine: Research into phosphonium compounds has explored their potential as drug delivery agents and in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (E)-2-Butenyltriphenyl-phosphoniumBromide exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The positively charged phosphonium group can interact with negatively charged sites on biomolecules, influencing their structure and function. This interaction can affect molecular pathways and cellular processes, making the compound useful in both research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Tetraphenylphosphonium Bromide
  • Triphenylphosphine
  • Triphenylphosphine Oxide

Uniqueness

(E)-2-Butenyltriphenyl-phosphoniumBromide is unique due to the presence of the (E)-2-butenyl group, which imparts specific reactivity and properties not found in other phosphonium compounds. This structural feature allows for unique applications in synthesis and research, distinguishing it from other similar compounds.

Properties

IUPAC Name

[(E)-but-2-enyl]-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h2-18H,19H2,1H3;1H/q+1;/p-1/b3-2+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDNAYRZYAGDKR-SQQVDAMQSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28975-45-3
Record name 2-Butenyl(triphenyl)phosphorane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028975453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC245392
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2-Butenyltriphenyl-phosphoniumBromide
Reactant of Route 2
(E)-2-Butenyltriphenyl-phosphoniumBromide
Reactant of Route 3
(E)-2-Butenyltriphenyl-phosphoniumBromide
Reactant of Route 4
(E)-2-Butenyltriphenyl-phosphoniumBromide
Reactant of Route 5
(E)-2-Butenyltriphenyl-phosphoniumBromide
Reactant of Route 6
(E)-2-Butenyltriphenyl-phosphoniumBromide

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